molecular formula C8H7ClN2O B12866475 (2-Chlorobenzo[d]oxazol-4-yl)methanamine

(2-Chlorobenzo[d]oxazol-4-yl)methanamine

Cat. No.: B12866475
M. Wt: 182.61 g/mol
InChI Key: NXQLQPRPEVFMDC-UHFFFAOYSA-N
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Description

(2-Chlorobenzo[d]oxazol-4-yl)methanamine is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a chlorine atom at the second position and a methanamine group at the fourth position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorobenzo[d]oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenol with cyanamide in the presence of a base to form the benzoxazole ring. Subsequent functionalization at the fourth position with methanamine can be achieved through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: (2-Chlorobenzo[d]oxazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Chlorobenzo[d]oxazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Chlorobenzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways, influencing cell proliferation and apoptosis, which is relevant in cancer research .

Comparison with Similar Compounds

  • (7-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
  • (6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
  • (5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine hydrochloride

Comparison: While these compounds share a similar benzoxazole core structure, the position and number of chlorine atoms, as well as the presence of other substituents, can significantly influence their chemical properties and biological activities. (2-Chlorobenzo[d]oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct reactivity and biological effects .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(2-chloro-1,3-benzoxazol-4-yl)methanamine

InChI

InChI=1S/C8H7ClN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4,10H2

InChI Key

NXQLQPRPEVFMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)CN

Origin of Product

United States

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